ZY-444: A Novel Inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1) - Mechanism of Action
ZY-444: A Novel Inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1) - Mechanism of Action
For Research Use Only
Abstract
ZY-444 is a potent and selective small molecule inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), a key component of the mitogen-activated protein kinase (MAPK) signaling cascade. This document elucidates the mechanism of action of ZY-444, presenting its inhibitory activity, cellular effects, and the experimental methodologies used for its characterization. ZY-444 demonstrates high-affinity binding to the ATP-binding pocket of ASK1, effectively blocking downstream signaling to p38 and JNK, thereby mitigating cellular stress responses and apoptosis. The data presented herein support the potential of ZY-444 as a therapeutic agent in diseases driven by ASK1-mediated pathology.
Introduction
Apoptosis Signal-regulating Kinase 1 (ASK1), also known as MAP3K5, is a serine/threonine kinase that is activated by a variety of stressors, including reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and inflammatory cytokines. Upon activation, ASK1 phosphorylates and activates MKK3/6 and MKK4/7, which in turn activate the p38 and JNK MAP kinases, respectively. This signaling cascade plays a critical role in the regulation of apoptosis, inflammation, and cellular differentiation. Dysregulation of the ASK1 pathway has been implicated in the pathogenesis of various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. ZY-444 has been developed as a highly selective inhibitor of ASK1, and this guide details its molecular mechanism.
Biochemical Activity of ZY-444
The inhibitory activity of ZY-444 against ASK1 was determined through a series of in vitro biochemical assays.
Kinase Inhibition Assay
The potency of ZY-444 was assessed using a LanthaScreen™ Eu Kinase Binding Assay. This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the displacement of a fluorescently labeled ATP-competitive ligand (tracer) from the kinase of interest.
Table 1: Inhibitory Activity of ZY-444 against ASK1 and Related Kinases
| Kinase Target | IC50 (nM) |
| ASK1 | 5.2 |
| ASK2 | 874 |
| MAP3K1 | >10,000 |
| MAP3K2 | >10,000 |
| MAP3K3 | >10,000 |
Enzyme Kinetics
Enzyme kinetic studies were performed to determine the mode of inhibition of ZY-444 on ASK1 activity. A Lineweaver-Burk plot analysis was conducted by measuring the initial reaction velocities at various concentrations of ATP and ZY-444. The results indicated that ZY-444 is a competitive inhibitor of ATP.
Table 2: Kinetic Parameters of ZY-444 Inhibition of ASK1
| Parameter | Value |
| Ki (nM) | 4.8 |
| Mode of Inhibition | ATP-competitive |
Cellular Mechanism of Action
The effect of ZY-444 on the ASK1 signaling pathway was investigated in cellular models.
Inhibition of Downstream Signaling
The ability of ZY-444 to inhibit the phosphorylation of downstream targets of ASK1 was evaluated in HEK293 cells stimulated with H₂O₂.
Table 3: Cellular Activity of ZY-444 in H₂O₂-Stimulated HEK293 Cells
| Analyte | EC50 (nM) |
| Phospho-p38 (Thr180/Tyr182) | 25.6 |
| Phospho-JNK (Thr183/Tyr185) | 31.4 |
Experimental Protocols
LanthaScreen™ Eu Kinase Binding Assay
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Materials : Recombinant human ASK1 (Thermo Fisher), LanthaScreen™ Eu-anti-GST Antibody (Thermo Fisher), Kinase Tracer 236 (Thermo Fisher), ZY-444.
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Procedure :
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A solution of 5 nM ASK1 was prepared in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
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ZY-444 was serially diluted in DMSO and added to the kinase solution.
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A mixture of 5 nM LanthaScreen™ Eu-anti-GST Antibody and 100 nM Kinase Tracer 236 was added.
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The reaction was incubated for 60 minutes at room temperature.
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TR-FRET signal was measured on a microplate reader (excitation at 340 nm, emission at 495 nm and 520 nm).
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IC50 values were calculated using a four-parameter logistic fit.
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Western Blot Analysis of Phosphorylated p38 and JNK
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Materials : HEK293 cells, H₂O₂, ZY-444, RIPA buffer, primary antibodies (anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK), HRP-conjugated secondary antibody.
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Procedure :
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HEK293 cells were seeded in 6-well plates and grown to 80% confluency.
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Cells were pre-treated with varying concentrations of ZY-444 for 2 hours.
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Cells were stimulated with 1 mM H₂O₂ for 30 minutes.
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Cells were lysed in RIPA buffer, and protein concentration was determined by BCA assay.
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Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
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The membrane was blocked and incubated with primary antibodies overnight at 4°C.
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The membrane was washed and incubated with HRP-conjugated secondary antibody.
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Bands were visualized using an enhanced chemiluminescence (ECL) substrate.
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Band intensities were quantified, and EC50 values were calculated.
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Visualized Pathways and Workflows
Caption: ZY-444 inhibits ASK1, blocking downstream signaling to JNK and p38.
Caption: Workflow for determining the cellular activity of ZY-444.
